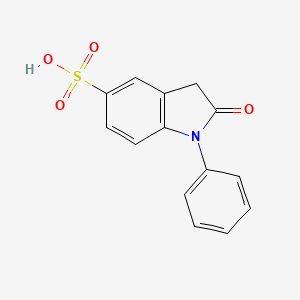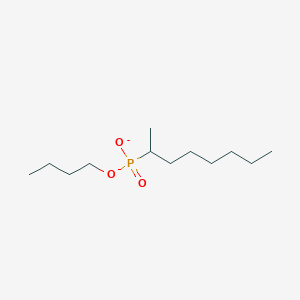
Butyl octan-2-ylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl octan-2-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a butyl and an octan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of butyl octan-2-ylphosphonate typically involves the reaction of butyl phosphonic acid with octan-2-ol under acidic conditions. The reaction proceeds through the formation of an ester linkage between the phosphonic acid and the alcohol. Common reagents used in this synthesis include hydrochloric acid (HCl) or bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Butyl octan-2-ylphosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different phosphonate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various phosphonate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl octan-2-ylphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with applications in drug development and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bone-related diseases due to its structural similarity to bisphosphonates
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of butyl octan-2-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, thereby blocking the enzyme’s activity .
Comparación Con Compuestos Similares
- Butyl phosphonate
- Octyl phosphonate
- Bisphosphonates
Comparison: Butyl octan-2-ylphosphonate is unique due to its specific combination of butyl and octan-2-yl groups, which confer distinct chemical and physical properties. Compared to butyl phosphonate and octyl phosphonate, it has a more complex structure, potentially leading to different reactivity and applications. Unlike bisphosphonates, which have two phosphonate groups, this compound has only one, which may result in different biological activities and therapeutic potentials .
Propiedades
Número CAS |
116116-20-2 |
|---|---|
Fórmula molecular |
C12H26O3P- |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
butoxy(octan-2-yl)phosphinate |
InChI |
InChI=1S/C12H27O3P/c1-4-6-8-9-10-12(3)16(13,14)15-11-7-5-2/h12H,4-11H2,1-3H3,(H,13,14)/p-1 |
Clave InChI |
KVEJKOVVWWARAW-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCC(C)P(=O)([O-])OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Nitrophenoxy)methyl]thiophene](/img/structure/B14292226.png)


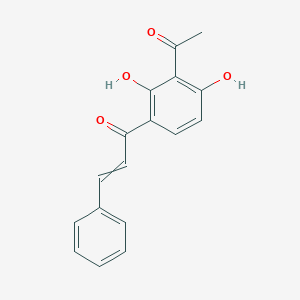

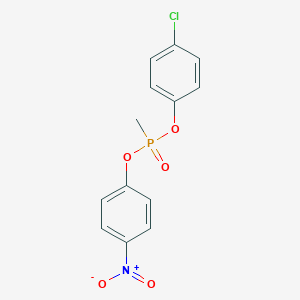

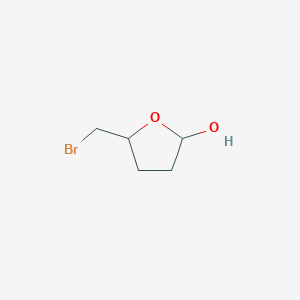
![2-Methyl-N-[3-(tributylstannyl)propyl]prop-2-enamide](/img/structure/B14292275.png)

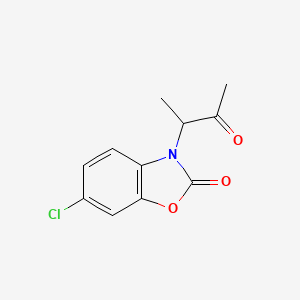
![3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate](/img/structure/B14292300.png)
